molecular formula C27H30FN3O3S B12495615 N-(2-ethylphenyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide

N-(2-ethylphenyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide

Cat. No.: B12495615
M. Wt: 495.6 g/mol
InChI Key: MMLHIOQBXDIKHX-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of aromatic rings, piperazine, and sulfonamide groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Hartwig-Buchwald N-arylation reaction, which uses palladium catalysts to form carbon-nitrogen bonds . The reaction conditions often include polar solvents like dimethylformamide (DMF) or dimethylsulfoxide (DMSO) and weak inorganic bases such as potassium phosphate or cesium carbonate .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include scaling up the Hartwig-Buchwald N-arylation reaction and employing continuous flow reactors to enhance efficiency and control over the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert sulfonamides to amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitrating agents (HNO3) and halogenating agents (Br2, Cl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-(2-ethylphenyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide has a wide range of scientific research applications:

Comparison with Similar Compounds

N-(2-ethylphenyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide can be compared to other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its structure and specific applications.

Properties

Molecular Formula

C27H30FN3O3S

Molecular Weight

495.6 g/mol

IUPAC Name

N-(2-ethylphenyl)-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C27H30FN3O3S/c1-3-22-6-4-5-7-26(22)31(35(33,34)25-14-8-21(2)9-15-25)20-27(32)30-18-16-29(17-19-30)24-12-10-23(28)11-13-24/h4-15H,3,16-20H2,1-2H3

InChI Key

MMLHIOQBXDIKHX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1N(CC(=O)N2CCN(CC2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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